
Pseudooxynicotinium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudooxynicotinium(1+) is an organic cation that is the conjugate acid of pseudooxynicotine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a pseudooxynicotine.
Aplicaciones Científicas De Investigación
Chemical Characterization and Biological Activities
Research on the chemical characterization of plant extracts has unveiled significant antibacterial, antifungal, and antioxidant properties. For instance, the ethanolic extract of Allium Saralicum R.M. Fritsch leaves was found to exhibit higher antibacterial and antifungal properties compared to standard antibiotics, showcasing its potential for natural treatment solutions (Jalalvand et al., 2019).
Environmental and Biotechnological Insights
Developments in biotechnology emphasize the use of environmental strains like Pseudomonas putida for biotechnological applications, highlighting their pre-endowed metabolic, physiological, and stress-endurance traits necessary for industrial applications (Nikel, Martínez-García, & Lorenzo, 2014). Similarly, a study on microbial biosensors utilizing Pseudomonas putida cells for respiratory activity measurements opens new doors for precise environmental monitoring and potential industrial applications (Timur, Anık, Odaci, & Gorton, 2007).
Microbial Degradation Pathways
Understanding microbial degradation pathways is crucial for environmental sustainability. Research on the catabolic pathways in Pseudomonas putida shows promising results in the degradation of harmful compounds like paraoxon, suggesting a potential for bioremediation and environmental purification (de la Peña Mattozzi, Tehara, Hong, & Keasling, 2006).
Biocontrol and Phytopathogen Management
The utilization of Pseudomonas spp. for the biocontrol of phytopathogens presents a sustainable alternative to chemical fungicides. Research in this area aims at enhancing the understanding of molecular mechanisms that enable Pseudomonas strains to act as efficient biological control agents, paving the way for novel agricultural practices (Walsh, Morrissey, & O'Gara, 2001).
Propiedades
Nombre del producto |
Pseudooxynicotinium(1+) |
|---|---|
Fórmula molecular |
C10H15N2O+ |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
methyl-(4-oxo-4-pyridin-3-ylbutyl)azanium |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/p+1 |
Clave InChI |
SGDIDUFQYHRMPR-UHFFFAOYSA-O |
SMILES canónico |
C[NH2+]CCCC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



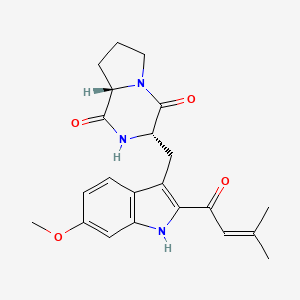
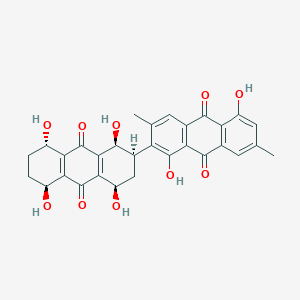

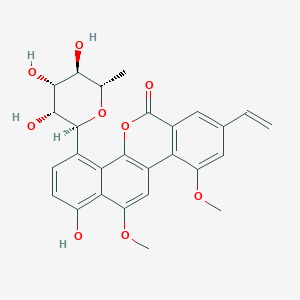
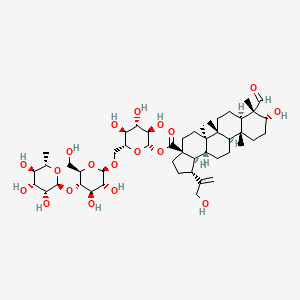
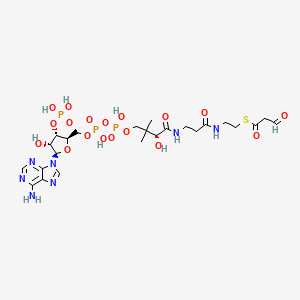
![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)
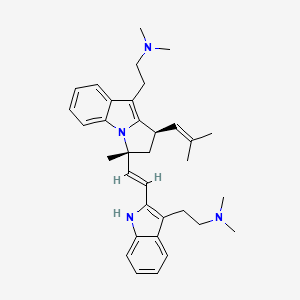
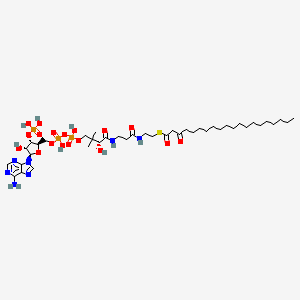
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)
![TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]](/img/structure/B1261453.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
![(15R)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261455.png)
![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)